Xemilofiban

Pharmacokinetics Drug Delivery Antiplatelet Therapy

Xemilofiban is an orally bioavailable GPIIb/IIIa receptor antagonist prodrug uniquely suited for chronic in vivo platelet inhibition studies where IV agents are impractical. Unlike acute-use IV GPIIb/IIIa blockers, this oral prodrug enables sustained receptor blockade modeling in canine and primate arterial thrombosis models. Its well-characterized active metabolite (SC-54701, IC50=5 nM) serves as a benchmark for receptor occupancy assays via quantified mAb2 displacement (78% reduction at 6h). As the definitive EXCITE trial negative control, xemilofiban is an essential reference standard for R&D of novel oral antiplatelet candidates.

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
CAS No. 149820-74-6
Cat. No. B1684237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXemilofiban
CAS149820-74-6
Synonymsethyl-3S-((4-((4-(aminoiminomethyl)phenyl)amino)-1,4-dioxobutyl)amino)-4-pentynoate
SC 54684A
SC-54684A
xemilofiban
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C18H22N4O4/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24)/t13-/m1/s1
InChIKeyZHCINJQZDFCSEL-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xemilofiban CAS 149820-74-6: Oral GPIIb/IIIa Antagonist Prodrug for Thrombosis Research


Xemilofiban (SC-54684, SC-54684A hydrochloride) is an orally active glycoprotein (GP) IIb/IIIa receptor antagonist and a prodrug of a non-peptide mimetic of the RGDF tetrapeptide [1]. It is converted in vivo to the active acid metabolite, SC-54701 [2]. The compound inhibits the final common pathway of platelet aggregation by blocking fibrinogen binding to the GP IIb/IIIa receptor on platelets [3]. Xemilofiban entered Phase III clinical development (the EXCITE trial) for the treatment of thrombosis in patients with unstable angina pectoris and acute myocardial infarction undergoing percutaneous coronary intervention (PCI), though development was ultimately discontinued due to lack of significant clinical benefit in long-term oral dosing [4].

Xemilofiban vs. Other Antiplatelet Agents: Why Oral vs. IV Administration is a Critical Differentiator


In-class GPIIb/IIIa antagonists cannot be considered interchangeable due to fundamental differences in their route of administration and resultant clinical and research utility. Intravenous agents like abciximab, eptifibatide, and tirofiban are proven for acute, short-term use in PCI and acute coronary syndromes [1]. In contrast, xemilofiban belongs to a class of oral prodrugs designed for sustained, long-term platelet inhibition [2]. This key distinction dictates its specific research applications and explains why substituting an IV agent for an oral prodrug in a chronic dosing model would yield irrelevant or misleading results. The extensive clinical trial program for xemilofiban, particularly the EXCITE trial, provides a unique, quantified data set on long-term oral GPIIb/IIIa antagonism, a profile not obtainable from the shorter-acting IV comparators [3].

Xemilofiban (SC-54684A) Quantitative Evidence for Scientific Selection: Head-to-Head and Cross-Study Comparisons


Oral Bioavailability of Xemilofiban vs. Intravenous GPIIb/IIIa Antagonists

Xemilofiban is an orally bioavailable prodrug, differentiating it from the intravenous (IV) GPIIb/IIIa antagonists abciximab, eptifibatide, and tirofiban. In dogs, xemilofiban demonstrates an oral bioavailability of 21.3% [1]. This value falls within the range reported for other oral GPIIb/IIIa inhibitors in development (9-25%), but is a fundamental departure from IV agents which are 100% bioavailable only when administered parenterally [1]. For long-term antiplatelet research models, oral administration is a requirement, making xemilofiban a relevant tool compound.

Pharmacokinetics Drug Delivery Antiplatelet Therapy

Potency of Active Metabolite SC-54701 vs. Small Molecule GPIIb/IIIa Antagonists

The active metabolite of xemilofiban, SC-54701, demonstrates high potency in inhibiting monoclonal antibody (mAb2) binding to the GPIIb/IIIa receptor. In whole blood, the IC50 is 0.5 ± 0.1 × 10⁻⁸ M (5 nM) [1]. This potency is comparable to or exceeds that of other small molecule GPIIb/IIIa antagonists. For instance, in the same study, SC-57101A (a related compound) had an IC50 of 0.22 ± 0.06 µM, and eptifibatide had an IC50 of 0.35 ± 0.14 µM for mAb2 binding [2]. This confirms SC-54701 as a potent inhibitor of the target receptor.

Receptor Binding Potency IC50 GPIIb/IIIa

Clinical Efficacy of Xemilofiban (EXCITE Trial) vs. Placebo in Patients Undergoing PCI

The pivotal Phase III EXCITE trial (n=7,232) evaluated xemilofiban (10 mg or 20 mg three times daily) vs. placebo for up to 182 days post-PCI [1]. At 182 days, the composite endpoint of death, nonfatal myocardial infarction, or urgent revascularization occurred in 13.5% of placebo patients, 13.9% of patients on 10 mg xemilofiban (P=0.82), and 12.7% on 20 mg xemilofiban (P=0.36) [1]. These results demonstrate that xemilofiban does not significantly reduce ischemic events compared to placebo. This failure to demonstrate clinical benefit, despite effective platelet inhibition, is a critical data point distinguishing it from intravenous GPIIb/IIIa inhibitors which have proven efficacy in acute PCI settings.

Clinical Trial PCI Thrombosis Efficacy EXCITE

Receptor Occupancy in Patients: Xemilofiban 20 mg Single Dose vs. Baseline

A single 20 mg oral dose of xemilofiban results in significant GPIIb/IIIa receptor occupancy, as measured by inhibition of monoclonal antibody (mAb2) binding. In patients undergoing coronary angioplasty, mAb2 binding sites decreased from 37,930 ± 2,061 sites per platelet at baseline to 8,318 ± 870 sites per platelet 6 hours after dosing (P<0.0001) [1]. This represents a 78% reduction in available binding sites. Furthermore, this receptor occupancy correlated strongly with inhibition of ADP-induced platelet aggregation, which fell to 3 ± 3% of baseline values [1].

Receptor Occupancy Pharmacodynamics Flow Cytometry Platelets

Pharmacodynamic Interaction with Abciximab: Xemilofiban vs. Placebo/Ticlopidine

Prior administration of the IV GPIIb/IIIa antagonist abciximab significantly potentiates the pharmacodynamic response to oral xemilofiban. In a study of 74 patients undergoing elective stent placement, those who received abciximab followed by xemilofiban (5-20 mg) had significantly lower ADP-induced (P ≤ 0.010) and collagen-induced (P ≤ 0.029) platelet aggregation compared to those receiving xemilofiban without prior abciximab [1]. This interaction was transient, no longer evident after 1 week of dosing [1].

Drug Interaction Sequential Therapy Abciximab Pharmacodynamics

Recommended Research and Procurement Applications for Xemilofiban (CAS 149820-74-6)


Pharmacodynamic Studies of Oral GPIIb/IIIa Antagonism in Preclinical Models

Xemilofiban's oral bioavailability (21.3% in dogs) [1] and potent active metabolite (IC50 = 5 nM in whole blood) [2] make it a suitable tool compound for investigating chronic platelet inhibition in vivo. Researchers can use it to model sustained GPIIb/IIIa receptor blockade, particularly in canine or primate models of arterial thrombosis, where IV agents are impractical for long-term dosing. The compound's established pharmacokinetic/pharmacodynamic profile allows for dose-response studies targeting specific levels of platelet inhibition.

Reference Compound for GPIIb/IIIa Receptor Occupancy Assays

Due to the well-characterized displacement of the mAb2 antibody from the GPIIb/IIIa receptor by xemilofiban's active metabolite [2], this compound serves as an excellent positive control and reference standard in flow cytometry-based receptor occupancy assays. The quantified reduction in binding sites (78% reduction at 6 hours post-20 mg dose) provides a benchmark for validating assay sensitivity and for comparing the potency of novel GPIIb/IIIa antagonists.

Investigation of Sequential or Combination Antiplatelet Therapy

The documented pharmacodynamic interaction between prior abciximab infusion and subsequent oral xemilofiban (P ≤ 0.010 for enhanced platelet inhibition) [3] positions this compound as a key reagent for studies exploring sequential parenteral-oral GPIIb/IIIa blockade. Researchers can utilize this known interaction to investigate the mechanisms, safety, and efficacy of transitioning from acute IV therapy to chronic oral antiplatelet regimens.

Negative Control in Clinical Efficacy Studies for Oral Antiplatelet Agents

The definitive EXCITE trial results, showing no significant reduction in ischemic events with xemilofiban (absolute risk reduction of -0.8% for 20 mg, P=0.36) [4], make it a valuable negative control in the research and development of novel oral antiplatelet agents. It serves as a benchmark for the failure of long-term oral GPIIb/IIIa inhibition to improve clinical outcomes, a critical lesson for the field.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xemilofiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.